8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

Description

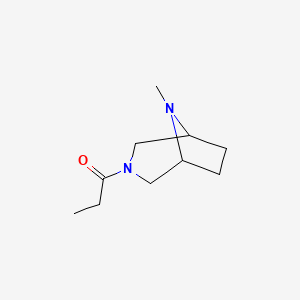

8-Methyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative characterized by a rigid 3,8-diazabicyclo[3.2.1]octane scaffold. The molecule features a methyl group at the N8 position and a propionyl group (CH2CH2CO-) at the N3 position (Figure 1). This compound has garnered attention for its selective agonism at µ-opioid receptors, exhibiting potent analgesic effects with reduced physical dependence and tolerance compared to morphine . Its pharmacological profile is closely tied to its stereoelectronic properties, which are modulated by substituent positioning and conformational rigidity .

Properties

IUPAC Name |

1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-10(13)12-6-8-4-5-9(7-12)11(8)2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYKIBJGUDIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC2CCC(C1)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981765 | |

| Record name | 1-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63990-42-1 | |

| Record name | 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-propionyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063990421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3,8-Diazabicyclo[3.2.1]octane as the core bicyclic amine.

- Propionyl chloride or propionic anhydride as acylating agents.

- Methylation reagents such as methyl halides or methylating agents for N-methylation.

- Protecting groups such as t-butoxycarbonyl (BOC) or benzyl groups for selective nitrogen protection.

Stepwise Preparation Protocol

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of N-8 or N-3 nitrogen | Use BOC anhydride or benzyl chloride in inert solvent (e.g., ether) with base (triethylamine) | Protects one nitrogen to allow selective acylation of the other |

| 2 | Acylation at unprotected nitrogen (N-3 or N-8) | React with propionyl chloride or propionic anhydride in inert solvent (ether, methylene chloride) with a tertiary amine base | Acylation performed under inert atmosphere; stoichiometric ratios used |

| 3 | Deprotection of protected nitrogen | Hydrogenation over Pd/C for benzyl groups; acid treatment (HCl in ether) for BOC groups | Restores free amine for further reaction |

| 4 | N-Methylation at free nitrogen (if methyl substituent desired) | Alkylation with methyl halide under basic conditions or reductive methylation | Controlled to avoid over-alkylation |

| 5 | Purification | Chromatography (silica gel, solvent systems like CHCl3/ethyl acetate) | Ensures isolation of pure compound |

| 6 | Characterization | Melting point, NMR, IR, elemental analysis | Confirms structure and purity |

Specific Example from Patent Literature

- Starting from N-BOC-3,8-diazabicyclo[3.2.1]octane , treatment with benzofuran-2-carboxylic acid chloride in ether and triethylamine yields the N-acylated intermediate.

- The product is treated with hydrochloric ether to remove the BOC group.

- Subsequent reduction with lithium aluminum hydride (SMEAH) in toluene converts the amide to an amine.

- Final acylation with propionic anhydride in methylene chloride produces the N-propionyl derivative.

- Analogous procedures apply for methylation at the other nitrogen if required.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| N-Acylation | Propionyl chloride, propionic anhydride | Ether, methylene chloride | 0°C to room temp | Use tertiary amine base (triethylamine) to scavenge HCl |

| Protection | BOC anhydride, benzyl chloride | Ether, acetone | Room temp to reflux | Protection facilitates selective functionalization |

| Deprotection | HCl in ether (for BOC), Pd/C hydrogenation (for benzyl) | Ether, ethanol | Room temp, H2 atmosphere | Mild conditions to avoid decomposition |

| Reduction | Lithium aluminum hydride (SMEAH) | Toluene | 0°C to reflux | Converts amides to amines |

| Alkylation | Methyl iodide or methyl bromide | Acetone, DMF | Room temp to reflux | Controlled to avoid multiple alkylations |

Mechanistic Insights and Selectivity

- The bicyclic structure imposes steric and electronic constraints that influence regioselectivity.

- Protection of one nitrogen atom is crucial to avoid polyacylation or polyalkylation.

- Acylation proceeds preferentially at the less hindered nitrogen.

- Reduction of amide intermediates to amines enables further functionalization.

- Deprotection steps are optimized to maintain the integrity of the bicyclic core.

Summary Table of Preparation Methods

Research Findings and Analysis

- The compounds prepared by these methods show selective binding affinity to opioid receptors, with analgesic activity comparable to morphine but with reduced tolerance and withdrawal effects.

- The synthetic routes allow for structural diversity by varying acyl and alkyl substituents, enabling structure-activity relationship studies.

- The use of protecting groups and selective reagents ensures high yields and purity.

- Reaction conditions are mild and reproducible, suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis.

Biology: It may be used in the study of biological pathways and mechanisms.

Industry: Used in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The diazabicyclo framework allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Isomeric Differences: Substituent Positioning

The pharmacological activity of 3,8-diazabicyclo[3.2.1]octane derivatives is highly sensitive to substituent positioning. For instance:

- 8-Methyl-3-propionyl isomer : Exhibits high µ-opioid receptor affinity and analgesic potency .

- 3-Methyl-8-propionyl isomer : Shows reduced biological activity, attributed to altered spatial orientation of the propionyl group, which disrupts receptor binding .

X-ray crystallography of the 8-p-nitrocinnamyl-3-propionyl derivative (2b) and its isomer (1b) revealed that the orientation of the cinnamyl chain—dictated by substituent positions—directly impacts receptor interactions. The 8-substituted isomer (2b) demonstrated superior µ-selectivity due to optimal alignment with the receptor’s hydrophobic pocket .

Acyl Group Modifications

Variations in the acyl group at N3 or N8 significantly influence receptor affinity and pharmacokinetics:

- 8-Butyroyl (1c) and 8-pivaloyl (1d) derivatives : Elongating the acyl chain (butyroyl) or introducing bulk (pivaloyl) reduced µ-opioid affinity compared to the propionyl group. Quantum mechanical calculations linked this to steric hindrance and conformational strain .

- 3-Benzyl-8-propionyl derivative (CAS 63978-12-1) : Substitution with a benzyl group at N3 eliminated opioid receptor affinity, underscoring the necessity of a small, flexible acyl group at N3 for activity .

Arylpropenyl vs. Propionyl Substituents

Compounds bearing arylpropenyl groups (e.g., p-nitrocinnamyl or p-chlorocinnamyl) at N8 or N3 exhibit distinct pharmacological profiles:

- N3-Propionyl/N8-arylpropenyl derivatives (1A,B): These compounds retain µ-opioid activity but with enhanced selectivity and reduced tolerance. Para-substituents like NO2 or Cl improve receptor binding through electronic effects .

- Bivalent ligands (e.g., 2a-d) : Adding a second cinnamyl moiety to the parent compound (1a) abolished opioid affinity and analgesic activity, likely due to steric clashes or disrupted receptor docking .

Physicochemical Properties

- Solubility and Stability : Derivatives with longer acyl chains (e.g., butyroyl) exhibit lower solubility, while dihydrochloride salts (e.g., 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride) are hygroscopic but more stable for pharmaceutical formulations .

- Conformational Rigidity : The bicyclic scaffold enforces a rigid conformation, mimicking morphine’s structure and enhancing µ-receptor compatibility .

Data Table: Key Compounds and Pharmacological Profiles

Biological Activity

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS No. 63990-42-1) is a bicyclic compound featuring a diazabicyclo framework. This compound has garnered attention due to its unique structural characteristics and potential biological activities. The presence of both methyl and propionyl groups contributes to its chemical reactivity and interaction with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 182.26 g/mol

- Structural Characteristics : The bicyclic structure includes nitrogen atoms that may influence its pharmacological properties .

Biological Activity Overview

Research on the biological activity of 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is still emerging, but preliminary studies suggest several potential activities:

- Analgesic Activity : Similar compounds in the diazabicyclo class have shown central analgesic effects. For instance, derivatives of 3,8-diazabicyclo(3.2.1)octane have been reported to exhibit significant analgesic properties in animal models . This suggests that 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may also possess similar effects.

- Enzyme Interaction : Interaction studies indicate that this compound may bind to specific enzymes and receptors, potentially modulating their activity and influencing various biological outcomes .

- Pharmacological Applications : The compound's structural similarities to known analgesics suggest potential applications in pain management therapies .

Interaction with Biological Targets

Research into the interaction of diazabicyclo compounds with opioid receptors has shown that modifications in structure can lead to varied biological responses . The unique combination of methyl and propionyl groups in 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may enhance its binding affinity or selectivity toward certain receptors.

Comparative Analysis

The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 8-Azabicyclo[3.2.1]octane | Lacks propionyl group | Basic analgesic properties |

| 3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane | Contains a chloro substituent | Altered reactivity |

| 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane | Similar bicyclic structure | Potential analgesic effects |

| N-acetyl derivatives | Varying acyl substitutions | Analgesic activity in some cases |

Q & A

Q. What are the common synthetic pathways for 8-Methyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane?

The synthesis typically involves multi-step strategies starting from bicyclic precursors. For example, dimethyl meso-2,5-dibromoadipate can be converted into cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, which reacts with benzylamine to form intermediates. Subsequent hydrogenolysis and reduction yield the bicyclic core. Propionyl groups are introduced via nucleophilic acyl substitution or coupling reactions . Radical cyclization methods using tributyltin hydride and AIBN have also been reported for related diazabicyclo compounds, achieving high diastereocontrol (>99%) .

Q. How is the structural configuration of this compound validated?

X-ray crystallography and NMR spectroscopy are critical. For stereochemical confirmation, NOESY experiments analyze spatial proximities of protons in the bicyclic framework. Chiral HPLC or capillary electrophoresis resolves enantiomers, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What pharmacological targets are associated with this compound?

The 3,8-diazabicyclo[3.2.1]octane scaffold is linked to monoamine transporter inhibition (e.g., dopamine reuptake) and analgesic activity. Derivatives act as partial agonists/antagonists at serotonin and muscarinic receptors. Recent studies suggest interactions with long-chain fatty acid elongase 6 (ELOVL6), implicating metabolic disorder applications .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Enantioselective synthesis is key, as minor stereochemical variations drastically alter receptor binding. For example, (S)-configured derivatives show higher affinity for dopamine transporters than (R)-isomers. Computational docking studies (e.g., AutoDock Vina) correlate stereochemistry with binding pocket interactions. Asymmetric catalysis (e.g., chiral Lewis acids) optimizes enantiomeric excess (>90%) during synthesis .

Q. What experimental approaches resolve contradictions between in vitro and in vivo data?

Pharmacokinetic profiling identifies bioavailability limitations. Microdialysis in rodent brains quantifies free drug concentrations, while metabolite screening via LC-MS/MS detects active or inhibitory byproducts. Comparative studies using radiolabeled compounds (e.g., [¹¹C]-labeled analogs) track tissue distribution and off-target binding .

Q. How can synthetic routes be optimized for scalability without compromising yield?

Flow chemistry reduces reaction times and improves diastereoselectivity. For example, continuous-flow radical cyclization minimizes side reactions. Catalytic hydrogenation with Pd/C or Raney Ni under high-pressure conditions enhances efficiency. Green chemistry principles (e.g., solvent-free microwave-assisted synthesis) reduce waste .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

QSAR models using Gaussian-based DFT calculations optimize substituent effects. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in lipid bilayers. Machine learning (e.g., Random Forest) trains on datasets of IC₅₀ values and physicochemical descriptors to prioritize novel analogs .

Data Contradiction Analysis

Q. How are discrepancies in receptor binding assays addressed?

Assays under standardized conditions (pH, temperature, and ion concentration) minimize variability. Orthogonal methods (e.g., SPR vs. radioligand binding) validate affinity measurements. Allosteric modulator screening identifies confounding factors, while cryo-EM structures resolve binding site ambiguities .

Q. Why do some analogs show unexpected toxicity despite favorable in vitro profiles?

Metabolite identification via hepatocyte incubation pinpoints toxicophores (e.g., reactive quinones). Genotoxicity assays (Ames test, Comet assay) assess DNA damage. Structural alerts from tools like Derek Nexus guide redesign to eliminate toxic motifs .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Diazabicyclo Derivatives

Q. Table 2. Pharmacological Profiling Techniques

| Parameter | Method | Application Example |

|---|---|---|

| Bioavailability | Rodent microdialysis | Brain/plasma concentration |

| Metabolite ID | LC-MS/MS with H/D exchange | Reactive intermediate detection |

| Receptor Binding | Radioligand (³H)-labeled assays | Dopamine transporter affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.